molecular formula C28H32Na2O8S2 B8055891 Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

Cat. No.: B8055891
M. Wt: 606.7 g/mol
InChI Key: ABZNEHKRFLKURR-BXUPKDGBSA-L
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Description

3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt is a complex organic compound with significant applications in various scientific fields. It is known for its unique molecular structure, which includes two camphor sulfonic acid groups linked by a terephthalylidene moiety. This compound is often used in research due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt typically involves the condensation of camphor sulfonic acid derivatives with terephthalaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified using techniques like chromatography or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced camphor derivatives.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced camphor compounds, and substituted camphor derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the specific conditions. Its sulfonic acid groups can form strong interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Terephthalylidene-3,3’-dicamphor-10,10’-disulfonic acid
  • Camphor sulfonic acid
  • Terephthalaldehyde

Uniqueness

3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt is unique due to its dual camphor sulfonic acid groups linked by a terephthalylidene moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

disodium;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNEHKRFLKURR-BXUPKDGBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90458-75-6
Record name 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090458756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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